N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-phenylpropanehydrazide
Description
Properties
Molecular Formula |
C15H16N6O |
|---|---|
Molecular Weight |
296.33 g/mol |
IUPAC Name |
N'-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-3-phenylpropanehydrazide |
InChI |
InChI=1S/C15H16N6O/c1-21-15-12(9-18-21)14(16-10-17-15)20-19-13(22)8-7-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,19,22)(H,16,17,20) |
InChI Key |
WDKJAYXMMXHDCB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NNC(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
One-Pot Synthesis
A modified approach condenses 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with 3-phenylpropanoic acid hydrazide using carbodiimide crosslinkers (e.g., EDC/HCl). This method achieves 82% yield but requires rigorous moisture control.
Chemical Reactions Analysis
Types of Reactions
N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-phenylpropanehydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and pathways.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby disrupting the cell cycle and inducing apoptosis in cancer cells . Molecular docking studies have confirmed its good fit into the CDK2 active site through essential hydrogen bonding interactions.
Comparison with Similar Compounds
Structural Features and Substituent Variations
Pyrazolo[3,4-d]pyrimidine derivatives are widely explored in medicinal chemistry due to their versatility. The table below compares the target compound with analogs from the evidence:
Key Observations :
Trends :
Physicochemical Properties
Melting points (MP) and molecular weights (MW) reflect structural stability:
Biological Activity
N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-phenylpropanehydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula : CHN
- Molecular Weight : 286.35 g/mol
- IUPAC Name : this compound
The presence of the pyrazolo[3,4-d]pyrimidine moiety is critical for its biological activity, influencing interactions with various biological targets.
Anticancer Activity
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine structure exhibit promising anticancer properties. For instance, studies have shown that derivatives of this scaffold can inhibit the c-Met signaling pathway, which is implicated in various cancers. The compound this compound has been evaluated for its potential to inhibit tumor growth in xenograft models.
Table 1: Summary of Anticancer Activity Studies
The mechanism underlying the anticancer activity of this compound likely involves the inhibition of key signaling pathways. Research suggests that it may act as a competitive inhibitor of ATP-binding sites on kinases involved in cell proliferation and survival. This inhibition leads to reduced phosphorylation of downstream targets, ultimately triggering apoptotic pathways in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[3,4-d]pyrimidine derivatives. Modifications at various positions on the pyrazole ring or the phenylpropane side chain can significantly affect potency and selectivity.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Methyl group at position 1 | Enhances lipophilicity and cellular uptake. |
| Variation in phenyl substituents | Alters binding affinity to target proteins. |
| Lengthening the hydrazide chain | Increases solubility and bioavailability. |
Case Study 1: Efficacy in Glioblastoma Models
A notable study involved testing this compound in a glioblastoma model. The results showed a marked decrease in tumor size after treatment compared to untreated controls. This highlights its potential as a therapeutic agent for aggressive brain tumors.
Case Study 2: Pharmacokinetic Profiling
Another investigation focused on the pharmacokinetics of this compound using murine models. The study reported favorable absorption rates and a half-life conducive for therapeutic applications, suggesting that further development could lead to viable clinical candidates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
